(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

説明

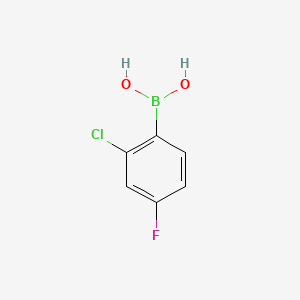

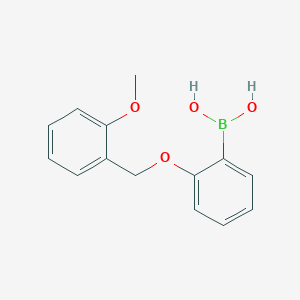

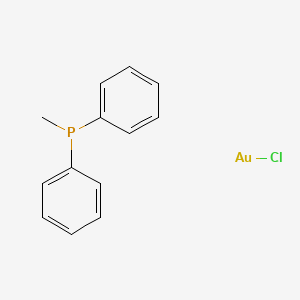

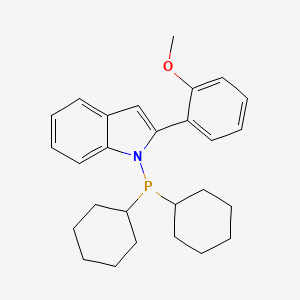

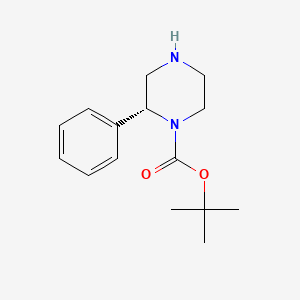

“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .

Molecular Structure Analysis

The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis

“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .科学的研究の応用

Glucose Sensing and Diabetes Management

Phenylboronic acids can form reversible complexes with polyols, including sugars. This property allows them to function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment .

Diagnostic Agents

Due to their ability to bind with sugars, PBAs can be used as diagnostic agents for conditions where sugar levels are a concern .

Wound Healing

PBAs have been noted for their application in wound healing processes .

Tumor Targeting

These compounds have also been explored for their potential in tumor targeting, which could be beneficial in cancer research and therapy .

Sensing Applications

Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Drug Delivery Systems

PBAs have been highlighted for their interaction with sialic acid as a new class of molecular targets and strategies for drug delivery applications .

作用機序

Target of Action

Boronic acids, including 2-(2’-methoxybenzyloxy)phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of phenyl groups in these reactions .

Mode of Action

The mode of action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is primarily through its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In the presence of a palladium (0) catalyst and base, phenylboronic acids and vinyl halides are coupled to produce phenyl alkenes .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 2-(2’-Methoxybenzyloxy)phenylboronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Boronic acids are generally stable and easy to handle, which may suggest good bioavailability .

Result of Action

The result of the action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is the production of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could have significant molecular and cellular effects.

Action Environment

The action of 2-(2’-Methoxybenzyloxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound is water-soluble and may spread in water systems . Additionally, the dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides of phenylboronic acid . This reaction is driven thermally, suggesting that temperature is a key environmental factor influencing the compound’s action .

特性

IUPAC Name |

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPOAZWOBVBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584720 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871125-76-7 | |

| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Stannane, dioctylbis[(1-oxoneodecyl)oxy]-](/img/structure/B1591540.png)

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)